molecular formula C15H16N2O2 B15309037 5-[4-(Pyrrolidin-1-yl)phenyl]furan-2-carboxamide

5-[4-(Pyrrolidin-1-yl)phenyl]furan-2-carboxamide

Cat. No.: B15309037
M. Wt: 256.30 g/mol
InChI Key: ZNPJOVQRWCWHMY-UHFFFAOYSA-N
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Description

5-[4-(Pyrrolidin-1-yl)phenyl]furan-2-carboxamide is an organic compound that belongs to the class of furan derivatives. This compound features a furan ring substituted at the 2-position with a carboxamide group and a phenyl ring substituted with a pyrrolidinyl group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(Pyrrolidin-1-yl)phenyl]furan-2-carboxamide typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.

    Substitution with Phenyl Group: The phenyl group can be introduced through a Friedel-Crafts acylation reaction, where a phenyl halide reacts with the furan ring in the presence of a Lewis acid catalyst.

    Introduction of Pyrrolidinyl Group: The pyrrolidinyl group can be introduced through nucleophilic substitution reactions, where a pyrrolidine derivative reacts with the phenyl ring.

    Formation of Carboxamide Group: The carboxamide group can be introduced through the reaction of the furan ring with an amine derivative in the presence of a coupling agent such as EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated synthesis platforms to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

5-[4-(Pyrrolidin-1-yl)phenyl]furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to form reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the phenyl or furan rings are replaced with other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenated reagents in the presence of a catalyst such as palladium on carbon.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

5-[4-(Pyrrolidin-1-yl)phenyl]furan-2-carboxamide has a wide range of scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity.

    Pharmacology: Research focuses on the compound’s interactions with biological targets, including receptors and enzymes.

    Chemical Biology: The compound is used as a probe to study biological processes and pathways.

    Industrial Applications: The compound’s chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-[4-(Pyrrolidin-1-yl)phenyl]furan-2-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Similar Compounds

    5-bromo-N-(3-chloro-2-(4-(prop-2-ynyl)piperazin-1-yl)phenyl)furan-2-carboxamide: This compound features a similar furan ring structure but with different substituents on the phenyl ring.

    N-(4-(4-(2,3-dihydro-1H-inden-2-yl)piperazin-1-yl)phenyl)furan-2-carboxamide: Another similar compound with a different substituent on the phenyl ring.

Uniqueness

5-[4-(Pyrrolidin-1-yl)phenyl]furan-2-carboxamide is unique due to its specific combination of a furan ring, a pyrrolidinyl group, and a carboxamide group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C15H16N2O2

Molecular Weight

256.30 g/mol

IUPAC Name

5-(4-pyrrolidin-1-ylphenyl)furan-2-carboxamide

InChI

InChI=1S/C15H16N2O2/c16-15(18)14-8-7-13(19-14)11-3-5-12(6-4-11)17-9-1-2-10-17/h3-8H,1-2,9-10H2,(H2,16,18)

InChI Key

ZNPJOVQRWCWHMY-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=CC=C(C=C2)C3=CC=C(O3)C(=O)N

Origin of Product

United States

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